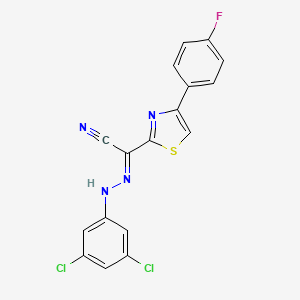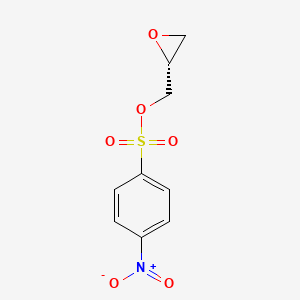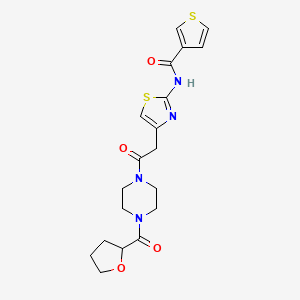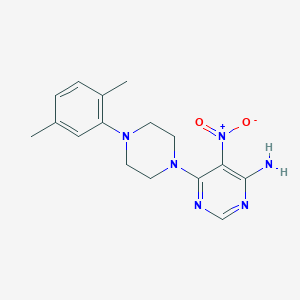
6-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine” is a complex organic molecule that contains several functional groups, including a piperazine ring and a nitropyrimidine ring . Piperazine rings are common in many pharmaceutical drugs and have a wide range of biological activities . Nitropyrimidines are also important in medicinal chemistry and have been studied for their potential antiviral and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring attached to a nitropyrimidine ring. The exact structure would depend on the positions of the various substituents on these rings .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The piperazine ring is known to undergo reactions with acids and bases, while the nitropyrimidine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity and affect its solubility in different solvents .科学的研究の応用
Molecular Structure and Interactions
- The compound's molecular structure is characterized by weak intramolecular C—H⋯N interactions, with crystal packing stabilized by weak intermolecular hydrogen bonds and a C—H⋯π interaction, indicating potential in crystallography studies (Wang, Chen, Pu, & Wang, 2004).
Biological Screening and Potential Applications
- Derivatives of the compound have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Certain derivatives showed significant biological activities, hinting at potential applications in developing new antibacterial and antifungal agents (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Synthesis and Characterization in Chemistry
- The compound has been synthesized using a microwave-induced technique, indicating its relevance in chemical synthesis methodologies. Its metal complexes with Ni(II) and Cu(II) have been prepared and characterized, suggesting its utility in the synthesis of metal complexes (Büyükkıdan & Özer, 2013).
Applications in Fingerprint Analysis
- A study demonstrated the use of a related compound in latent fingerprint analysis, indicating potential forensic applications. The compound exhibited good stickiness and finger rhythm without dense dust, making it suitable for detecting hidden fingerprints on various surfaces (Khan et al., 2019).
Anticancer Potential
- The compound's derivatives were synthesized with the aim of enhancing biological activity to determine anticancer activity. The synthesized Mannich bases exhibited moderate cytotoxic activity against cancer cells, suggesting its potential in cancer research (Demirci & Demirbas, 2019).
作用機序
将来の方向性
特性
IUPAC Name |
6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-11-3-4-12(2)13(9-11)20-5-7-21(8-6-20)16-14(22(23)24)15(17)18-10-19-16/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFLUVDUDOZTFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((4-chlorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2371961.png)
![3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371962.png)
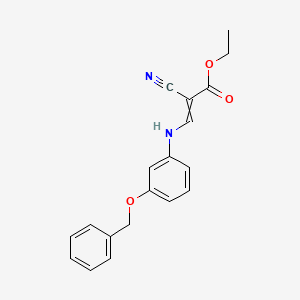
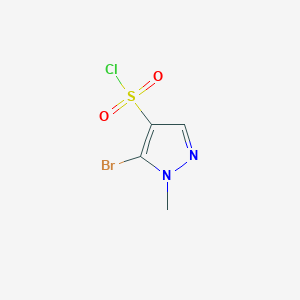
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)

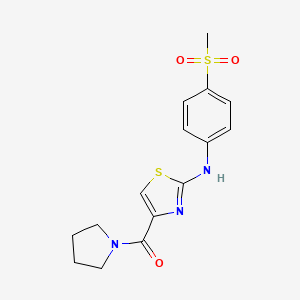
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2371971.png)

![2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2371977.png)
